molecular formula C17H34O2S B009855 9-Thiastearic Acid CAS No. 106689-24-1

9-Thiastearic Acid

Cat. No.: B009855
CAS No.: 106689-24-1
M. Wt: 302.5 g/mol
InChI Key: IYDVFMFKIKZKEK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

9-Thiastearic Acid interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the desaturation of radiolabeled stearate to oleate in rat hepatocytes and hepatoma cells . This interaction suggests that this compound may play a role in lipid metabolism.

Cellular Effects

The effects of this compound on cells are primarily related to its role in lipid metabolism. It has been shown to inhibit the desaturation of stearate to oleate in rat hepatocytes and hepatoma cells . This could potentially influence cell function by altering lipid composition and associated cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes involved in lipid metabolism. It inhibits the desaturation of stearate to oleate, suggesting that it may bind to and inhibit the activity of desaturase enzymes . This could lead to changes in gene expression related to lipid metabolism.

Metabolic Pathways

This compound is involved in lipid metabolism, specifically in the desaturation of stearate to oleate . This suggests that it may interact with enzymes involved in this metabolic pathway, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiastearic acid typically involves the introduction of a sulfur atom into the carbon chain of a fatty acid. One common method is the reaction of nonanoic acid with nonylthiol under specific conditions to form this compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 9-Thiastearic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

9-Thiastearic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Thiastearic acid involves its interaction with enzymes involved in fatty acid metabolism. Specifically, it inhibits the enzyme stearoyl-CoA desaturase, which is responsible for the conversion of stearate to oleate. This inhibition leads to alterations in lipid composition and has potential implications for metabolic research .

Comparison with Similar Compounds

    Stearic Acid: A saturated fatty acid without sulfur substitution.

    Oleic Acid: An unsaturated fatty acid without sulfur substitution.

    Thia Fatty Acids: Other fatty acids with sulfur substitution at different positions.

Uniqueness: 9-Thiastearic acid is unique due to the specific position of the sulfur atom within its carbon chain. This specific substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-nonylsulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVFMFKIKZKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578189
Record name 8-(Nonylsulfanyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106689-24-1
Record name 8-(Nonylsulfanyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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